molecular formula C13H11ClN2O3S B14321758 Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- CAS No. 102607-82-9

Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)-

Cat. No.: B14321758
CAS No.: 102607-82-9
M. Wt: 310.76 g/mol
InChI Key: CJTSQZMYMSRARW-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. The compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- typically involves the reaction of benzenesulfonyl chloride with 4-chloroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of benzenesulfonamide derivatives often involves large-scale reactions using automated equipment. The process includes the careful control of temperature, pressure, and reaction time to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as hydroxide ions (OH⁻), amines (NH₂R)

Major Products Formed

Scientific Research Applications

Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme plays a crucial role in regulating pH and ion balance in cells. By inhibiting this enzyme, the compound can disrupt cellular processes, leading to potential therapeutic effects in cancer treatment .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-N-(2-chlorophenyl)benzenesulfonamide
  • 4-Amino-N-(4-chlorophenyl)benzenesulfonamide
  • Chlorsulfuron

Uniqueness

Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)- is unique due to its specific structural features and its ability to selectively inhibit carbonic anhydrase IX. This selectivity makes it a valuable compound in the development of targeted therapies for cancer and other diseases .

Properties

CAS No.

102607-82-9

Molecular Formula

C13H11ClN2O3S

Molecular Weight

310.76 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-(4-chlorophenyl)urea

InChI

InChI=1S/C13H11ClN2O3S/c14-10-6-8-11(9-7-10)15-13(17)16-20(18,19)12-4-2-1-3-5-12/h1-9H,(H2,15,16,17)

InChI Key

CJTSQZMYMSRARW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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